Senegin IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

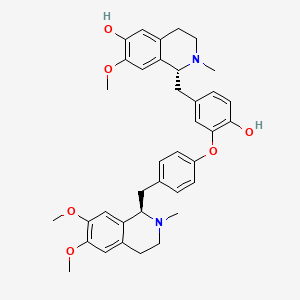

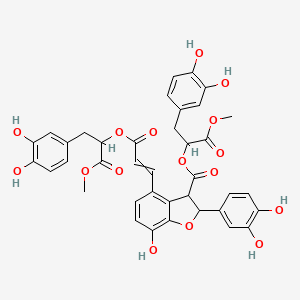

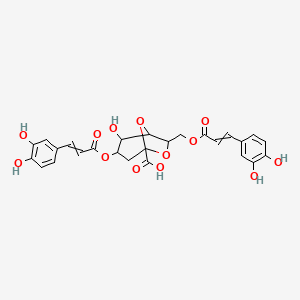

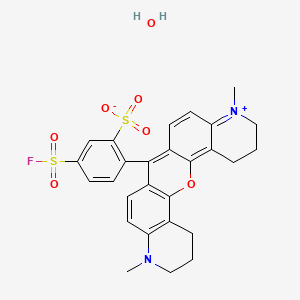

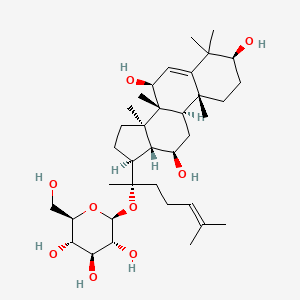

Senegin IV is a bioactive compound that is part of the saponin family . It is primarily found in the roots of the Polygala tenuifolia plant .

Molecular Structure Analysis

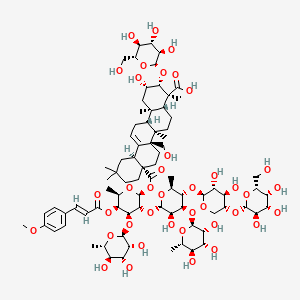

Senegin IV has a complex molecular structure. It contains a total of 254 bonds, including 132 non-H bonds, 11 multiple bonds, 24 rotatable bonds, 5 double bonds, 6 aromatic bonds, 13 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 2 aliphatic esters, 20 hydroxyl groups, 3 primary alcohols, 16 secondary alcohols, and 13 aliphatic ethers .Chemical Reactions Analysis

Senegin IV, along with other senegasaponins, has been shown to exhibit anti-proliferative activity against HUVECs . The 28-O-glycoside moiety and methoxycinnamoyl group were found to be essential for this activity .Physical And Chemical Properties Analysis

Senegin IV has a molecular formula of C81H122O39 and a molecular weight of 1719.8 .Applications De Recherche Scientifique

Anti-Angiogenic Applications

Senegin IV has been identified as having significant anti-angiogenic properties . This is particularly relevant in the context of cancer research, as angiogenesis plays a crucial role in tumor growth and metastasis. Studies have shown that Senegin IV can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are a key component in the formation of new blood vessels . The compound’s ability to selectively target HUVECs suggests its potential as a therapeutic agent in cancer treatment, where it could help to starve tumors of the necessary blood supply.

Immunomodulatory Effects

In the field of immunology, Senegin IV has shown promise as an immunoadjuvant . It has been reported to enhance the immune response, which is beneficial for vaccine development. Specifically, it can increase anti-OVA IgG levels, indicating a stronger immune reaction . This property could be harnessed to improve the efficacy of vaccines and other immunotherapeutic strategies.

Hypoglycemic Activity

Senegin IV exhibits hypoglycemic activity , which is the ability to lower blood sugar levels. This is particularly important for the treatment and management of diabetes. The compound has been found to be effective in oral D-glucose tolerance tests, suggesting that it could be a valuable addition to the range of treatments available for managing blood glucose levels .

Neuroprotective and Cognitive Enhancer

The neuroprotective and cognitive-enhancing effects of Senegin IV make it a compound of interest in the treatment of central nervous system disorders. It has been associated with properties that could potentially treat or prevent conditions like Alzheimer’s disease and other forms of dementia. The ability to protect neurons and enhance cognitive function points to a promising area of research for neurodegenerative diseases .

Anti-Inflammatory Properties

Senegin IV has demonstrated anti-inflammatory effects , which could be beneficial in the treatment of chronic inflammatory diseases such as arthritis. By modulating the body’s inflammatory response, Senegin IV could help in reducing pain and swelling associated with these conditions .

Antidepressant Potential

Research has also explored the antidepressant potential of Senegin IV. Its impact on the central nervous system suggests that it could be used to alleviate symptoms of depression. This application is particularly intriguing given the ongoing search for new and more effective treatments for mental health conditions .

Hypolipidemic Effects

The hypolipidemic effects of Senegin IV indicate its usefulness in managing cholesterol levels. By lowering lipid levels in the blood, Senegin IV could play a role in preventing cardiovascular diseases, which are often associated with high cholesterol .

Chemotaxonomic Marker

Lastly, Senegin IV serves as a chemotaxonomic marker for the Polygalaceae family. This application is more academic but nonetheless important, as it helps in the classification and study of plant species within this family. The presence of Senegin IV and related compounds can assist botanists and phytochemists in identifying and categorizing various species .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H122O39/c1-31-46(87)51(92)56(97)68(107-31)116-63-60(101)72(109-33(3)61(63)115-67-55(96)50(91)42(29-106-67)113-70-58(99)53(94)48(89)40(27-82)111-70)118-65-64(117-69-57(98)52(93)47(88)32(2)108-69)62(114-45(86)18-13-35-11-14-36(105-10)15-12-35)34(4)110-73(65)120-75(104)80-22-21-76(5,6)25-38(80)37-16-17-43-77(7)26-39(85)66(119-71-59(100)54(95)49(90)41(28-83)112-71)79(9,74(102)103)44(77)19-20-78(43,8)81(37,30-84)24-23-80/h11-16,18,31-34,38-44,46-73,82-85,87-101H,17,19-30H2,1-10H3,(H,102,103)/b18-13+/t31-,32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48-,49+,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,77+,78+,79-,80-,81-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSZFSLDAVWWJY-OKMFKZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)O)O)O)O)O)C)OC5C(C(C(OC5OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)C)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H122O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1719.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senegin IV | |

Q & A

Q1: What is the chemical structure of Senegin IV and where is it found?

A1: Senegin IV is a triterpenoidal saponin isolated from Polygala senega LINN var. latifolia TORRY et GRAY, commonly known as Senegae Radix. Its chemical structure is characterized as presenegenin-(3)-[β-D-glucopyranosyl-(1→28)]-{2-[4-[β-D-galactopyranosyl-(1gal→4xyl)-β-D-xylopyranosyl]-3-[α-L-rhamnopyranosyl]-α-L-rhamnopyranosyl]-3-(α-L-rhamnopyranosyl)-4-(4'-methoxycinnamoyl)-β-D-fucopyranoside}. []

Q2: What are the potential medical applications of Senegin IV?

A2: While the provided research focuses on the structural characterization of Senegin IV, a related compound, Senegin III, demonstrates anti-angiogenic activity. [] This suggests potential applications of Senegin IV in areas such as cancer treatment, where inhibiting the formation of new blood vessels is crucial. Further research is needed to explore the specific biological activity and potential therapeutic uses of Senegin IV.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.